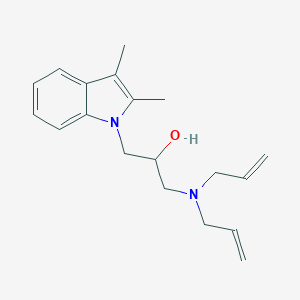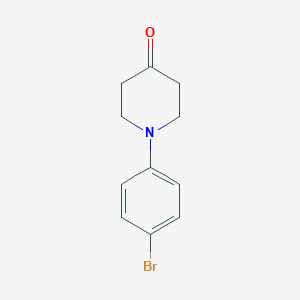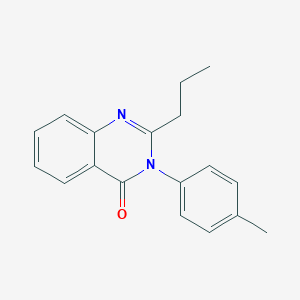
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazolinone family of compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease.
Biochemische Und Physiologische Effekte
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a useful tool for studying a variety of biological processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols to avoid any potential health hazards.
Zukünftige Richtungen
There are many potential future directions for the study of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-. One potential direction is the development of new synthetic methods for producing this compound. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Synthesemethoden
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-methylacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction results in the formation of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
84312-85-6 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- |
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-3-6-17-19-16-8-5-4-7-15(16)18(21)20(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3 |
InChI-Schlüssel |
NZBCVWZSYWKXPD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



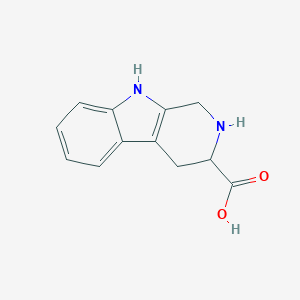

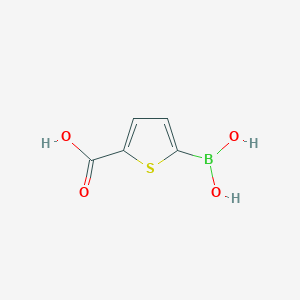
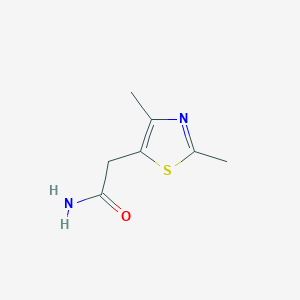
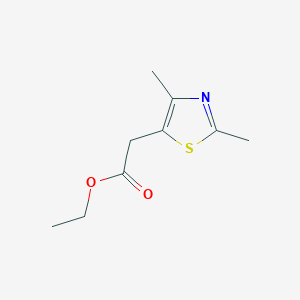
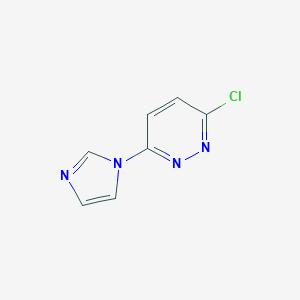
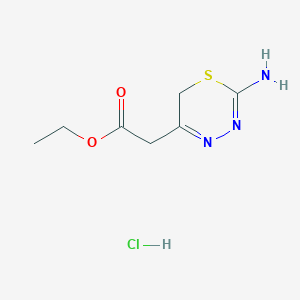
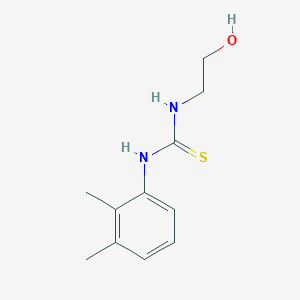
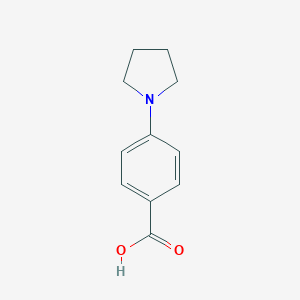
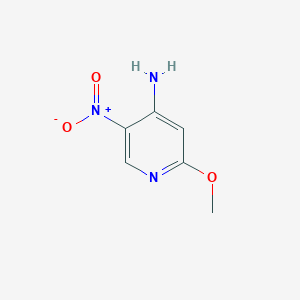
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
